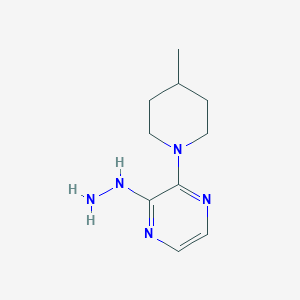
1,2-Dimethyl-7-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-7-nitronaphthalene is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a nitro group at the 7 position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-7-nitronaphthalene can be synthesized through a nitration reaction of 1,2-dimethylnaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The use of environmentally benign methods, such as employing nitrogen dioxide as a nitrating agent, is also explored to minimize the generation of hazardous waste .
化学反応の分析
Types of Reactions
1,2-Dimethyl-7-nitronaphthalene undergoes various chemical reactions, including:
Nitration: Further nitration can lead to the formation of dinitronaphthalene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used for the reduction of the nitro group.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Dinitronaphthalene derivatives: Formed through further nitration.
Aminonaphthalene derivatives: Formed through the reduction of the nitro group.
Halogenated naphthalene derivatives: Formed through halogenation reactions .
科学的研究の応用
1,2-Dimethyl-7-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,2-Dimethyl-7-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect metabolic pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system under study .
類似化合物との比較
1,2-Dimethyl-7-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as:
1-Nitronaphthalene: A simpler nitronaphthalene derivative with a single nitro group.
1,5-Dinitronaphthalene: Contains two nitro groups and is used in the production of advanced polyurethanes.
1,8-Dinitronaphthalene: Another dinitronaphthalene derivative used in dye production.
The uniqueness of this compound lies in the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity compared to other nitronaphthalene derivatives .
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1,2-dimethyl-7-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10-5-6-11(13(14)15)7-12(10)9(8)2/h3-7H,1-2H3 |
InChIキー |
DHUDGKAYWNYJJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C=CC(=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


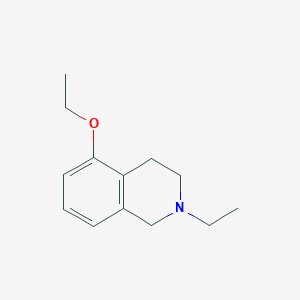
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
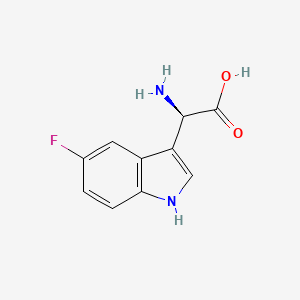


![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)

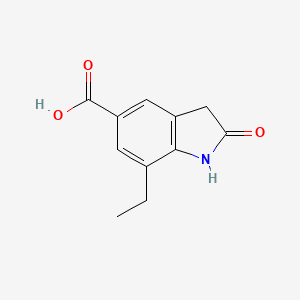

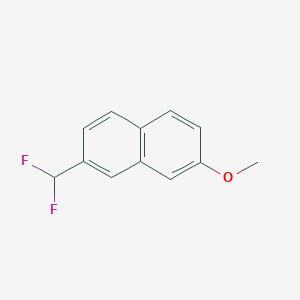

![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)

